molecular formula C12H17Cl2NO B1423897 3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride CAS No. 1220017-44-6

3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride

Cat. No.: B1423897
CAS No.: 1220017-44-6
M. Wt: 262.17 g/mol
InChI Key: BYGDTWISTUESCI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 3-[(2-chlorobenzyl)oxy]piperidine hydrochloride is systematically named 3-[(2-chlorophenyl)methoxy]piperidine hydrochloride according to IUPAC rules. This nomenclature reflects its core structure:

  • A piperidine ring (a six-membered amine heterocycle) substituted at the 3-position with a methoxy group.
  • The methoxy group is further bonded to a 2-chlorobenzyl moiety (a chlorinated aromatic ring attached via a methylene bridge).
  • The hydrochloride salt form arises from protonation of the piperidine nitrogen.

The structural formula is represented as:
C₁₂H₁₇Cl₂NO
with the SMILES notation:
ClC1=CC=CC=C1COC2CCCNC2.Cl.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by:

Identifier Value Source
CAS Registry No. 1220017-44-6
PubChem CID Not explicitly listed -
MDL Number MFCD13561005
Synonym 3-((2-Chlorobenzyl)oxy)piperidine HCl

Molecular Formula and Weight Calculations

The molecular formula C₁₂H₁₇Cl₂NO corresponds to a molecular weight of 262.18 g/mol , calculated as:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 12 12.01 144.12
H 17 1.008 17.14
Cl 2 35.45 70.90
N 1 14.01 14.01
O 1 16.00 16.00
Total - - 262.17

Minor discrepancies (<0.01 g/mol) arise from rounding.

Positional Isomerism in Chlorobenzyl-Substituted Piperidine Derivatives

Positional isomerism in this compound class arises from variations in the chlorine substituent’s location on the benzyl ring. Key isomers include:

Isomer Name CAS Registry No. Chlorine Position Key Structural Difference
3-[(2-Chlorobenzyl)oxy]piperidine HCl 1220017-44-6 Ortho (2-position) Chlorine adjacent to methoxy linkage
3-[(3-Chlorobenzyl)oxy]piperidine HCl 1185301-25-0 Meta (3-position) Chlorine one carbon away from linkage
3-[(4-Chlorobenzyl)oxy]piperidine HCl 1220033-10-2 Para (4-position) Chlorine opposite methoxy linkage

Impact of Isomerism :

  • Electronic Effects : Para-substitution often enhances symmetry and alters dipole moments compared to ortho/meta isomers.
  • Steric Interactions : Ortho-substitution introduces steric hindrance between the chlorine atom and the methoxy group, potentially affecting reactivity.
  • Crystallinity : Para-isomers frequently exhibit higher melting points due to improved molecular packing.

Properties

IUPAC Name

3-[(2-chlorophenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c13-12-6-2-1-4-10(12)9-15-11-5-3-7-14-8-11;/h1-2,4,6,11,14H,3,5,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGDTWISTUESCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with piperidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux conditions

The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the 2-chlorobenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzyl chloride moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium hydroxide or potassium carbonate in anhydrous ethanol

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids

    Reduction: Formation of corresponding alcohols or amines

    Substitution: Formation of various substituted piperidine derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C₁₂H₁₇Cl₂NO and a molecular weight of 262.18 g/mol. It features a piperidine ring substituted with a 2-chlorobenzyl ether group, enhancing its solubility and biological activity. The hydrochloride form improves its stability and solubility in aqueous environments, making it suitable for various biological assays .

Inhibition of Pyruvate Dehydrogenase Kinase

One of the notable applications of 3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride is as an inhibitor of pyruvate dehydrogenase kinase (PDHK). PDHK plays a crucial role in cellular metabolism by regulating the conversion of pyruvate to acetyl-CoA. Inhibition of PDHK can lead to increased oxidative metabolism, making this compound a candidate for treating metabolic disorders such as diabetes and certain types of cancer .

Therapeutic Implications:

  • Diabetes Management: Potential use in treating insulin resistance and related complications.
  • Cancer Therapy: May help in reducing tumor growth by altering metabolic pathways.

Anti-Tubercular Activity

Research indicates that this compound can be utilized in the design and synthesis of novel anti-tubercular agents targeting Mycobacterium tuberculosis. In studies, derivatives of this compound demonstrated significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .

Key Findings:

  • Five compounds showed significant activity against tuberculosis.
  • Potential for developing new treatments for drug-resistant strains.

Neuropharmacological Effects

Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly dopamine and serotonin receptors. This interaction could influence mood regulation and cognitive functions, indicating potential applications in treating psychiatric disorders .

Case Study: PDHK Inhibition

In vitro studies have shown that compounds similar to this compound effectively inhibit PDHK activity. The following table summarizes findings from various experiments:

CompoundIC50 (µM)Target Condition
Compound A1.5Cancer cell lines
Compound B1.8Insulin resistance models
Compound C2.0Diabetic complications

These results indicate the compound's potential as a therapeutic agent across multiple conditions related to metabolic dysfunction .

Case Study: Anti-Tubercular Activity

In another study focusing on anti-tubercular properties, several derivatives were tested against Mycobacterium tuberculosis:

CompoundIC50 (µM)Activity Level
Derivative I1.35High
Derivative II1.75Moderate
Derivative III2.18Significant

These findings highlight the efficacy of specific derivatives derived from the parent compound in targeting tuberculosis .

Mechanism of Action

The mechanism of action of 3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Halogen and Positional Isomers
  • 4-[(3-Fluorobenzyl)oxy]piperidine hydrochloride (CAS No. 1185298-16-1): Molecular Formula: C₁₂H₁₇ClFNO Molecular Weight: 245.72 g/mol Key Differences: Fluorine substitution at the 3-position of the benzyl group and ether linkage at the 4-position of piperidine.
  • 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride (CAS No. 1220033-10-2): Molecular Formula: C₁₂H₁₅Cl₂NO Molecular Weight: 268.16 g/mol Key Differences: Chlorine at the 4-position of the benzyl group. The para-substitution may reduce steric hindrance compared to ortho-substitution in the parent compound .
Heterocyclic Modifications
  • 2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride :

    • Molecular Formula : C₁₅H₁₇Cl₃N₂O
    • Molecular Weight : 349.68 g/mol
    • Key Differences : Incorporation of an oxazole ring and dihydrochloride salt. The oxazole enhances metabolic stability, while the additional HCl increases solubility .
  • 3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride (CAS No. 1220033-11-3): Molecular Formula: C₁₁H₁₂Cl₃NO Molecular Weight: 280.58 g/mol Key Differences: Pyrrolidine ring (5-membered) instead of piperidine (6-membered), with dichlorobenzyl substitution. The smaller ring size reduces conformational flexibility .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Substituent Position (Piperidine) Halogen Type/Position Salt Form
3-[(2-Chlorobenzyl)oxy]piperidine HCl C₁₂H₁₅Cl₂NO 268.16 3-position Cl (2-position) Hydrochloride
4-[(3-Fluorobenzyl)oxy]piperidine HCl C₁₂H₁₇ClFNO 245.72 4-position F (3-position) Hydrochloride
3-((4-Chlorobenzyl)oxy)piperidine HCl C₁₂H₁₅Cl₂NO 268.16 3-position Cl (4-position) Hydrochloride
2-[5-(3-Chlorobenzyl)-oxazol-2-yl]piperidine diHCl C₁₅H₁₇Cl₃N₂O 349.68 2-position Cl (3-position) Dihydrochloride

Research Findings and Pharmacological Implications

  • Steric Considerations : Ortho-substituted chlorine (as in the parent compound) introduces steric hindrance, which may limit interactions with flat binding pockets compared to para-substituted analogs .
  • Heterocyclic Stability : Compounds with oxazole or oxadiazole rings (e.g., ) show enhanced metabolic stability due to aromatic heterocycles, making them favorable for drug development .
  • Salt Forms: Dihydrochloride salts (e.g., ) improve solubility but may require adjusted formulation protocols compared to mono-hydrochlorides .

Biological Activity

3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies indicate that it may modulate receptor activity, particularly affecting dopamine and serotonin receptors, which are crucial for neurotransmission and could have implications for treating psychiatric conditions.

Pharmacological Profile

Research indicates that this compound exhibits a range of pharmacological effects:

  • Anticancer Activity : Piperidine derivatives, including this compound, have shown antiproliferative effects against various cancer cell lines. Studies suggest these compounds may interfere with cancer-related biochemical pathways, contributing to their antimetastatic properties.
  • Neuropharmacological Effects : The compound's potential to influence neurotransmitter systems suggests applications in neuropharmacology. It may play a role in modulating mood disorders and other neuropsychiatric conditions.
  • Antimicrobial Properties : There is evidence supporting the antimicrobial activity of piperidine derivatives. They have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

Table 1: Summary of Biological Activities

Activity TypeObservations
AnticancerExhibits antiproliferative effects on cancer cell lines
NeuropharmacologyModulates dopamine and serotonin receptors
AntimicrobialEffective against various bacterial strains and fungi
Anti-tubercularSignificant activity against Mycobacterium tuberculosis

Case Studies

  • Neuropharmacological Study : A study investigating the binding affinity of this compound to dopamine receptors showed promising results in modulating receptor activity, suggesting potential therapeutic uses in treating depression and anxiety disorders.
  • Anticancer Research : In vitro studies demonstrated that this compound inhibited the growth of multiple cancer cell lines with IC50 values ranging from 1.35 to 2.18 μM, indicating strong anticancer potential.
  • Antimicrobial Evaluation : Tests revealed that the compound exhibited inhibitory effects against common pathogens, with minimum inhibitory concentrations (MICs) ranging from 32 to 512 μg/mL for various bacterial strains .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution of piperidine derivatives with 2-chlorobenzyl halides under basic conditions (e.g., NaOH in dichloromethane). Reaction optimization includes controlling stoichiometry, temperature (e.g., 0–25°C), and purification via sequential washes (e.g., brine, NaHCO₃) and column chromatography . Yields can be improved by using anhydrous solvents and inert atmospheres to minimize side reactions.

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Purity is assessed via HPLC (e.g., 98.7% purity at 206 nm) and ¹H NMR (detecting residual solvents like acetone at 0.2%). Structural confirmation relies on LC/MS ([M+H]+ ion analysis) and comparison with reference spectra of analogous piperidine derivatives (e.g., paroxetine-related compounds) . Ensure calibration with certified reference standards to minimize analytical bias.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or dermal exposure. Store at 2–8°C in sealed containers to prevent degradation. In case of spills, neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste. Emergency procedures include immediate rinsing for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, LC/MS) for structurally similar piperidine derivatives?

  • Methodological Answer : Discrepancies arise from stereochemical variations or impurities. Use advanced techniques like 2D NMR (COSY, HSQC) to assign stereochemistry and high-resolution mass spectrometry (HRMS) for exact mass confirmation. Cross-validate with computational models (e.g., PubChem’s InChI key comparisons) to differentiate isomers .

Q. What strategies are effective in optimizing enantiomeric purity during synthesis?

  • Methodological Answer : Chiral resolution via chromatography (e.g., chiral HPLC columns) or asymmetric synthesis using enantioselective catalysts (e.g., BINAP-metal complexes). Monitor enantiomeric excess (ee) using polarimetry or chiral shift reagents in NMR. For example, paroxetine-related compounds achieve >99% ee via controlled crystallization .

Q. How do environmental factors (e.g., pH, temperature) influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies under varying pH (1–12) and temperatures (4–40°C). Analyze degradation products via UPLC-QTOF and identify hydrolytic pathways (e.g., cleavage of the benzyloxy group). Stabilize formulations using buffered solutions (pH 5–7) and antioxidants (e.g., ascorbate) .

Q. What in silico tools are suitable for predicting the biological activity or toxicity of this compound?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against targets like serotonin transporters (SERT) or GPCRs. Predict ADMET properties via platforms like SwissADME or ProTox-II. Cross-reference with structurally related pharmaceuticals (e.g., pitolisant, a piperidine-based narcolepsy drug) to infer activity .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride
Reactant of Route 2
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3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride

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